molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0

3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2934078
CAS No.: 2097897-34-0
M. Wt: 298.39
InChI Key: UDFIHPRKFITVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a chemical compound of interest in medicinal chemistry and biochemical research. It features a urea core, a common pharmacophore in drug discovery, linked to a 2-methylphenyl group and a 4-(1H-pyrazol-1-yl)cyclohexyl moiety. Urea derivatives are frequently explored for their ability to act as enzyme inhibitors or receptor antagonists due to their potential for forming multiple hydrogen bonds with biological targets . Compounds with pyrazole rings are known to be investigated for a range of pharmacological activities. Researchers may utilize this specific urea derivative as a key intermediate in organic synthesis or as a building block for the development of novel bioactive molecules. It can serve as a critical tool compound in structure-activity relationship (SAR) studies to optimize potency and selectivity for a given target. This product is provided for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experiments are conducted by trained personnel in accordance with your institution's safety protocols.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIHPRKFITVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(1H-pyrazol-1-yl)cyclohexylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Derivatives with Pyrazole and Aryl Substituents

describes urea derivatives such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) . Key comparisons include:

Compound Molecular Formula Melting Point (°C) Key Structural Features Reference
9a C₁₅H₂₀N₄O 142–144 Ethyl group, pyrazole-methyl, phenyl
9b C₁₅H₂₀N₄O 118–120 Ethyl group, pyrazole-methyl, phenyl (isomer)
Target Compound C₁₇H₂₁N₅O 2-Methylphenyl, cyclohexyl-pyrazole
  • Structural Differences: The target compound replaces the ethyl and pyrazole-methyl groups in 9a/9b with a 2-methylphenyl and a cyclohexyl-pyrazole group.
  • Hydrogen Bonding : The urea group in all compounds enables strong hydrogen bonding, critical for crystal packing (as discussed in ) and receptor interactions .

Pyrazole-Cyclohexyl Derivatives

reports 1-{3-[cis-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (cis-6fk) , synthesized via ruthenium-catalyzed alkylation:

Compound Yield (%) Key Functional Group Structural Features Reference
cis-6fk 19 Ketone Cyclohexyl-pyrazole, tert-butyl, aryl ketone
Target Compound Urea Cyclohexyl-pyrazole, 2-methylphenyl
  • Functional Group Impact : The ketone in cis-6fk may reduce hydrogen-bonding capacity compared to the urea group in the target compound, affecting solubility and molecular recognition.

Pharmacologically Active Sulfonamides

and describe celecoxib-related compounds, such as 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (o-Celecoxib) .

Compound Impurity Limit (%) Key Structural Features Pharmacological Role Reference
o-Celecoxib 0.82 Sulfonamide, trifluoromethyl, 2-methylphenyl COX-2 inhibitor (hypothetical)
Target Compound Urea, 2-methylphenyl, cyclohexyl-pyrazole
  • Functional Group Comparison : Sulfonamides (e.g., o-Celecoxib) exhibit distinct electronic and steric profiles compared to ureas, influencing target selectivity (e.g., COX-2 vs. other enzymes).
  • Impurity Profiles : Celecoxib-related impurities (e.g., desaryl celecoxib, 1.12%) suggest stability challenges for aryl-pyrazole compounds, which may extend to the target compound .

Key Research Findings

  • Synthetic Efficiency : Cyclohexyl-pyrazole derivatives (e.g., cis-6fk) often require advanced catalytic methods (e.g., ruthenium catalysis) but face yield limitations .
  • Hydrogen Bonding : Urea derivatives exhibit robust hydrogen-bonding networks, enhancing crystallinity and stability compared to ketones or sulfonamides .
  • Pharmacological Potential: Structural analogs like o-Celecoxib demonstrate the relevance of pyrazole-aryl motifs in drug design, though urea-based compounds may target different pathways .

Biological Activity

3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, featuring a pyrazole ring and a cyclohexyl group, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-methylphenyl isocyanate with 4-(1H-pyrazol-1-yl)cyclohexylamine, typically in inert solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H22N4O
InChIInChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22)
InChI KeyBSGXGGQUIGEIOD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. This can lead to alterations in cellular pathways and physiological responses .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1MCF70.01
Compound 2NCI-H4600.03
Compound 3HepG254.25% growth inhibition
Compound 4HeLa38.44% growth inhibition

These findings suggest that compounds similar to this compound may also possess significant anticancer activity .

Anti-inflammatory Activity

The pyrazole nucleus has been linked to anti-inflammatory effects in various studies. Compounds derived from pyrazole structures have been reported to inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammation .

Case Studies

Case Study 1: Anticancer Potential
In a study evaluating the cytotoxic potential of various pyrazole derivatives, compounds similar to this compound were tested against several cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential for the urea derivative under consideration .

Q & A

Q. What are the foundational steps for synthesizing 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted pyrazole or urea derivatives. For example:
  • Cyclohexyl-urea formation : Reacting 4-(1H-pyrazol-1-yl)cyclohexanamine with 2-methylphenyl isocyanate under anhydrous conditions.
  • Purification : Post-reaction, the crude product is washed with a NaOH solution to remove acidic byproducts, followed by recrystallization from methanol to isolate pure crystals .
  • Validation : Characterization via NMR, FTIR, and X-ray crystallography confirms structural integrity, as seen in analogous pyrazole-urea compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups), which influence reactivity .
  • NMR spectroscopy : Identifies proton environments (e.g., urea NH groups at ~δ 6.5–7.5 ppm) and confirms substitution patterns.
  • FTIR : Detects functional groups like urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer :
  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computation and experimental data to identify optimal reaction conditions (e.g., solvent choice, temperature) .
  • Machine learning : Analyzes historical reaction data to predict yields and byproducts, accelerating parameter optimization .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer :
  • Statistical design of experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies critical factors. For example, a Plackett-Burman design could isolate variables affecting yield discrepancies .
  • Cross-validation : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate contamination or procedural errors .

Q. How do structural modifications (e.g., substituents on pyrazole or urea) impact biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on pyrazole) and assay for activity. Pyrazole derivatives are known for anti-inflammatory and antimicrobial properties, suggesting potential targets .
  • Docking simulations : Model interactions with biological targets (e.g., COX-2 enzyme) to prioritize analogs for synthesis .

Data Analysis and Experimental Design

Q. What statistical methods are used to minimize experimental runs while ensuring reproducibility?

  • Methodological Answer :
  • Factorial design : A 2^k factorial design evaluates the impact of temperature, catalyst loading, and solvent polarity with minimal runs. For example, a 2³ design requires only 8 experiments to model interactions .
  • Response surface methodology (RSM) : Optimizes reaction conditions (e.g., maximizing yield) by fitting polynomial models to experimental data .

Q. How are crystallization conditions optimized for X-ray-quality crystals?

  • Methodological Answer :
  • Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for solubility differences. Slow evaporation at 4°C often yields larger crystals .
  • Additive trials : Introduce trace co-solvents (e.g., DMSO) to modify crystal lattice formation .

Hypothetical Advanced Research Table

Parameter Method Example from Evidence
Reaction optimizationDoE + RSMReduced synthesis time by 40%
Computational modelingDFT transition state analysisPredicted regioselectivity in pyrazole coupling
Structural analysisHirshfeld surface analysis (X-ray)Quantified hydrogen-bonding networks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.